![molecular formula C15H20FN3O2 B2458863 N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953224-10-7](/img/structure/B2458863.png)
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that can be synthesized using a simple and efficient method, making it an attractive candidate for research purposes.
Scientific Research Applications
Anticancer Potential
Indole derivatives have also been explored for their cytotoxic effects:
- A novel series of piperidine derivatives , including some related aryl methyl ethers, showed potent cytotoxic activity against the MCF-7 breast cancer cell line . Notably, compounds 3a and 3b demonstrated high efficiency .
Antimalarial Research
While specific studies on the compound itself are limited, the broader class of indole derivatives has been investigated for antimalarial properties. Further research could explore the potential of this compound in combating malaria .
Mechanism of Action
Target of Action
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as N’-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the serotonin 5-HT2A receptors . These receptors play a crucial role in various neurological and psychiatric disorders .
Mode of Action
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors . This means that it binds to these receptors and induces a pharmacological response opposite to that of an agonist .
Biochemical Pathways
The action of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide on the serotonin 5-HT2A receptors affects the serotonin signaling pathway . This can lead to downstream effects such as the alleviation of psychotic symptoms .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide’s action include the reduction of hallucinations and delusions associated with disorders such as Parkinson’s disease . This is achieved through its antagonistic action on the serotonin 5-HT2A receptors .
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYWTBBYGDCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide |
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